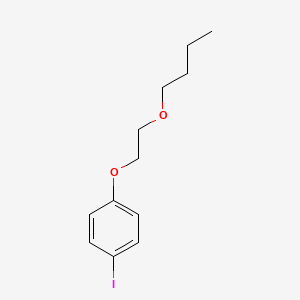

1-(2-Butoxyethoxy)-4-iodobenzene

Descripción

Significance of Aryl Ether Compounds in Advanced Organic Synthesis

The aryl ether linkage (Ar-O-R) is a fundamental structural motif in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The synthesis of these compounds is therefore a cornerstone of modern organic chemistry. Historically, the Williamson ether synthesis was a primary method, but its application to aryl ethers often requires harsh conditions.

Advanced organic synthesis now relies heavily on transition metal-catalyzed cross-coupling reactions to form the crucial C–O bond of aryl ethers. Two of the most prominent methods are the Ullmann condensation and the Chan-Lam coupling.

Ullmann Condensation: This classic, copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org The reaction often requires high temperatures and stoichiometric amounts of copper, though modern variations have been developed with catalytic amounts of copper. wikipedia.orgunion.edu Aryl iodides are particularly effective substrates for this reaction due to the higher reactivity of the carbon-iodine bond compared to other carbon-halogen bonds. union.eduacs.org

Chan-Lam Coupling: A more recent development, the Chan-Lam coupling reaction also uses a copper catalyst to couple an aryl boronic acid with an alcohol or amine. wikipedia.orgorganic-chemistry.org A significant advantage of this method is that it can often be performed under milder conditions, at room temperature, and open to the air, making it highly practical. wikipedia.orgnrochemistry.com

These methods provide reliable pathways to complex molecules containing the aryl ether moiety, demonstrating the significance of this compound class in synthetic strategies.

Table 2: Comparison of Key Aryl Ether Synthesis Reactions

| Feature | Ullmann Condensation | Chan-Lam Coupling |

| Catalyst | Copper (stoichiometric or catalytic) wikipedia.org | Copper (catalytic) wikipedia.org |

| Aryl Source | Aryl Halide (preferably Iodide) union.eduacs.org | Aryl Boronic Acid organic-chemistry.org |

| Oxygen Source | Alcohol or Phenol wikipedia.org | Alcohol or Phenol organic-chemistry.org |

| Typical Conditions | Often requires high temperatures (>200 °C) and polar solvents. wikipedia.org | Can often be run at room temperature and is tolerant of air and moisture. wikipedia.orgnrochemistry.com |

Role of Iodine in Aromatic Systems for Chemical Transformations

The iodine substituent on an aromatic ring imparts a high degree of reactivity, making aryl iodides exceptionally useful building blocks in organic synthesis. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), which allows it to be more easily cleaved in chemical reactions. This enhanced reactivity makes aryl iodides preferred substrates in many transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings.

A particularly important aspect of iodine chemistry is the ability of iodine to exist in stable hypervalent states (formally having more than 8 electrons in its valence shell). wikipedia.org Organoiodine compounds where iodine is in a +3 or +5 oxidation state, known as hypervalent iodine reagents, are powerful and selective oxidizing agents. nih.govarkat-usa.org

Common examples of hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and iodosylbenzene (PhIO). rsc.orgorgsyn.org These reagents are valued for their low toxicity and are considered environmentally friendly alternatives to heavy metal oxidants. nih.govthieme-connect.com They are used in a wide range of transformations, including the functionalization of carbonyl compounds and the synthesis of heterocyclic systems. rsc.org The iodine atom in 1-(2-Butoxyethoxy)-4-iodobenzene can, therefore, be seen not just as a leaving group but as a latent site for oxidative transformations.

Complexities in Structural Elucidation of Substituted Aryl Ether Iodides

Determining the precise structure of polysubstituted aromatic compounds like this compound presents several challenges. The primary complexity lies in unambiguously establishing the substitution pattern on the benzene (B151609) ring—that is, confirming that the substituents are indeed in a 1,4 (para) arrangement as opposed to a 1,2 (ortho) or 1,3 (meta) arrangement.

The synthesis of such molecules must consider the principles of regioselectivity in electrophilic aromatic substitution. libretexts.orgwikipedia.org The directing effects of the substituents already on the ring will guide the position of any incoming group. The order in which the ether and iodo groups are introduced is critical to achieving the desired isomer.

Modern spectroscopic techniques are essential for overcoming these challenges and confirming the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is highly sensitive to the substitution pattern. For a para-disubstituted benzene ring with two different substituents, a characteristic pattern of two doublets is often observed in the aromatic region, resulting from the symmetry of the molecule. acs.orgreddit.com In contrast, ortho and meta isomers produce more complex and often overlapping signals that are harder to interpret. acs.org

¹³C NMR: Carbon NMR is a powerful tool for determining substitution patterns due to its sensitivity to molecular symmetry. mnstate.edu An asymmetrically para-disubstituted benzene ring, such as in this compound, will exhibit four distinct signals in the aromatic region. This is because the plane of symmetry reduces the number of unique carbons from six to four. libretexts.org The corresponding ortho and meta isomers, lacking this symmetry element, would each show six separate signals for the six aromatic carbons. libretexts.org

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, which in turn verifies its molecular formula. Analysis of the fragmentation patterns can also provide evidence for the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorptions for the C-O ether bonds and the aromatic ring would be expected. The pattern of weak overtone and combination bands in the 1600-2000 cm⁻¹ region can also provide clues about the benzene ring's substitution pattern.

Table 3: Spectroscopic Methods for Structural Elucidation of this compound

| Technique | Information Provided |

| ¹H NMR | Confirms the number and environment of protons. The para substitution typically gives a simplified pattern (e.g., two doublets) in the aromatic region. reddit.com |

| ¹³C NMR | Reveals the number of unique carbon atoms. The para isomer is confirmed by the presence of four aromatic carbon signals due to symmetry. libretexts.org |

| Mass Spectrometry | Determines the molecular weight, confirming the elemental composition. Fragmentation patterns offer structural clues. |

| Infrared Spectroscopy | Identifies functional groups such as C-O ethers and aromatic C-H bonds. Overtone patterns can suggest the substitution type. beilstein-journals.org |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-butoxyethoxy)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IO2/c1-2-3-8-14-9-10-15-12-6-4-11(13)5-7-12/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVSASFESBGCEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649512 | |

| Record name | 1-(2-Butoxyethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920270-46-8 | |

| Record name | 1-(2-Butoxyethoxy)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Butoxyethoxy 4 Iodobenzene

Strategies for Carbon-Iodine Bond Formation in Aromatic Ethers

The introduction of an iodine atom onto the aromatic ring of a butoxyethoxybenzene precursor is a critical step in the synthesis of 1-(2-butoxyethoxy)-4-iodobenzene. Various methods have been developed to achieve this transformation, ranging from classical electrophilic substitution to modern catalyzed reactions.

Electrophilic Aromatic Iodination Techniques

Electrophilic aromatic iodination is a fundamental method for forging carbon-iodine bonds. rsc.org This approach typically involves the reaction of an electron-rich aromatic compound with an electrophilic iodine source. For the synthesis of this compound, the starting material would be 1-(2-butoxyethoxy)benzene, which is activated towards electrophilic substitution by the electron-donating ether group.

Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.orgorganic-chemistry.org The choice of reagent and reaction conditions can significantly influence the regioselectivity and yield of the desired para-iodinated product. organic-chemistry.org

Molecular Iodine with an Oxidizing Agent: The use of I₂ requires an oxidizing agent to generate a more potent electrophile, often considered to be I⁺. libretexts.org Oxidants like nitric acid, hydrogen peroxide, or copper salts can be employed. libretexts.orgyoutube.com For instance, the reaction of an aromatic compound with iodine in the presence of an oxidizing agent like hydrogen peroxide or a copper salt such as CuCl₂ can facilitate the formation of the C-I bond. libretexts.org

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. organic-chemistry.org Reactions with NIS are often catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another powerful iodinating reagent that can be used for the iodination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org Organocatalytic methods using thiourea (B124793) derivatives have been developed to promote iodination with DIH under mild conditions. organic-chemistry.org

The regioselectivity of electrophilic iodination on substituted benzenes is governed by the directing effects of the substituent. The butoxyethoxy group is an ortho-, para-director. Due to steric hindrance from the bulky ether group, the para-substituted product, this compound, is typically the major isomer formed.

Table 1: Comparison of Electrophilic Iodination Reagents

| Reagent | Activating Agent/Catalyst | Key Features |

| I₂ | Oxidizing Agent (e.g., HNO₃, H₂O₂) | Cost-effective, requires activation. libretexts.orgyoutube.com |

| NIS | Acid Catalyst (e.g., CF₃COOH) | Mild conditions, good yields. organic-chemistry.org |

| DIH | Thiourea Catalyst | High regioselectivity, applicable to various substrates. organic-chemistry.orgorganic-chemistry.org |

Transition Metal-Catalyzed Iodination Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for C-H bond functionalization, including iodination. rsc.org These methods offer alternative pathways to form the C-I bond, often with high selectivity and functional group tolerance.

C-H Activation: Direct C-H activation strategies involve the use of a transition metal catalyst, such as palladium or ruthenium, to selectively functionalize a specific C-H bond. rsc.orgnih.govnih.gov For the synthesis of this compound, a directing group on the aromatic ring can guide the metal catalyst to the desired position for iodination. While direct C-H iodination of simple aryl ethers can be challenging, the development of new catalysts and directing groups is an active area of research. rsc.org

Halogen Exchange: Halogen exchange, or the Finkelstein reaction, provides a route to iodoarenes from other haloarenes. frontiersin.orgnih.govmanac-inc.co.jp This method is particularly useful for converting more readily available aryl bromides or chlorides into the corresponding aryl iodides. manac-inc.co.jp The reaction is typically driven by the use of an iodide salt, such as sodium iodide or potassium iodide, and can be facilitated by a transition metal catalyst, like copper(I) iodide, or by photo-induction. frontiersin.orgnih.govmanac-inc.co.jp For example, 1-bromo-4-(2-butoxyethoxy)benzene (B3036649) could be converted to this compound via a halogen exchange reaction.

Table 2: Transition Metal-Catalyzed Iodination Methods

| Method | Catalyst | Substrate | Key Features |

| C-H Activation | Pd, Ru | Aryl Ether | Direct functionalization, potential for high regioselectivity. rsc.orgnih.govnih.gov |

| Halogen Exchange | CuI, Ni(II) salts | Aryl Bromide/Chloride | Conversion of other halogens to iodine. frontiersin.orgnih.govmanac-inc.co.jp |

Electrochemical and Biocatalytic Iodination Methods

Electrochemical Iodination: Electrochemical methods offer a green and efficient alternative for the iodination of aromatic compounds. researchgate.netacs.orgunimi.it These techniques involve the in-situ generation of an electrophilic iodine species (I⁺) from an iodine source, such as I₂ or an iodide salt, through anodic oxidation. researchgate.netunimi.it This method avoids the use of harsh chemical oxidants. unimi.it The selectivity of the reaction can often be controlled by adjusting the electrochemical parameters. researchgate.net For highly reactive aromatic compounds, microreactors can be used to improve the yield of the mono-iodinated product. researchgate.net

Biocatalytic Iodination: Biocatalysis presents an environmentally friendly approach to halogenation reactions. nih.gov Enzymes, such as haloperoxidases, can catalyze the iodination of aromatic substrates under mild conditions. libretexts.orgacs.org For example, lactoperoxidase can catalyze the iodination of tyrosine. acs.org While the application of biocatalysis to the specific synthesis of this compound is not widely reported, it represents a promising area for future development in the synthesis of iodinated aromatic compounds. nih.govthieme-connect.de

Ethereal Linkage Construction Strategies in this compound Synthesis

The synthesis of this compound also requires the formation of the ether linkage. This can be achieved either before or after the iodination step.

Williamson Ether Synthesis and Variants for Diethylene Glycol Moieties

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgbyjus.commasterorganicchemistry.com In the context of this compound synthesis, this reaction would involve the coupling of an alkoxide with an alkyl halide. wikipedia.org

There are two main approaches:

Reacting 4-iodophenol (B32979) with 1-bromo-2-butoxyethane (or a similar haloalkane): In this route, 4-iodophenol is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from 1-bromo-2-butoxyethane.

Reacting 2-butoxyethanol (B58217) with 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene: Here, 2-butoxyethanol is converted to its alkoxide and reacted with a dihaloarene. This approach would require careful control of stoichiometry to favor mono-substitution.

The Williamson ether synthesis is versatile and can be adapted to various scales. byjus.com Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, especially when using aqueous hydroxide (B78521) solutions to generate the alkoxide. google.com Microwave-assisted Williamson ether synthesis under solvent-free conditions has also been developed as a more environmentally friendly alternative. orgchemres.org

Reductive Etherification Methods

Reductive etherification offers an alternative strategy for constructing the ether linkage. nih.gov This method typically involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent. nih.govorganic-chemistry.org For the synthesis of the butoxyethoxy side chain, this approach is less direct but could be envisioned through a multi-step sequence.

A more relevant application of reductive strategies could be in the coupling of an aldehyde and an alcohol. For instance, a well-defined cationic Ru-H complex can catalyze the reductive etherification of aldehydes and ketones with alcohols using hydrogen gas as the reducing agent in an aqueous solution. nih.gov This method is highly chemoselective and environmentally friendly. nih.gov While not a direct route to this compound, the principles of reductive etherification are valuable in the broader context of ether synthesis. organic-chemistry.orgrsc.org

Green Chemistry Principles in the Synthesis of Aryl Ether Iodides

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comwjpmr.com This philosophy is particularly relevant to the synthesis of aryl ether iodides, which traditionally may involve harsh conditions and produce significant waste. nih.gov Key principles include the use of environmentally friendly solvents, maximizing the incorporation of all reactant atoms into the final product (atom economy), and minimizing waste. rsc.orgacs.org

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste. uniroma1.it Research has demonstrated the feasibility of synthesizing aryl iodides and related compounds under solvent-free conditions or in environmentally benign solvents like water or ethyl acetate (B1210297). organic-chemistry.orgrsc.org

Solvent-free reactions, often conducted by grinding solid reactants together, can lead to higher efficiency, shorter reaction times, and a dramatic reduction in waste. wjpmr.comresearchgate.net For instance, iodine-catalyzed transformations of various aryl-substituted alcohols have been successfully carried out under solvent-free or highly concentrated conditions, demonstrating the potential for these methods in related syntheses. researchgate.net The use of water as a reaction medium is highly desirable due to its non-toxic and non-flammable nature. rsc.org Similarly, ethyl acetate is considered an environmentally friendly organic solvent, and its use has been demonstrated in efficient, mild oxidation reactions for preparing carbonyl compounds from alcohols, a transformation often needed in multi-step syntheses. organic-chemistry.org

The choice of solvent is critical, as common organic solvents like benzene (B151609), toluene, or chloroform (B151607) can sometimes lead to the formation of unwanted by-products in the synthesis of aryl iodides. umich.edu The move towards greener solvent systems or solvent-free approaches represents a significant advance in the sustainable production of this compound.

Table 1: Comparison of Reaction Conditions for Aryl Halide Synthesis

| Condition | Solvent | Temperature | Key Advantages | Source(s) |

| Traditional | Benzene, Toluene | High | Effective for many substrates | umich.edu |

| Green Alternative 1 | Water | Room Temperature | Non-toxic, inexpensive, safe | rsc.org |

| Green Alternative 2 | Ethyl Acetate | Room Temperature | Environmentally friendly solvent, mild conditions | organic-chemistry.org |

| Green Alternative 3 | Solvent-Free | Room Temperature | Eliminates solvent waste, can be faster | researchgate.net |

This table provides an interactive comparison of different reaction conditions.

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comprimescholars.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 acs.org

A reaction with high atom economy, such as an addition reaction where all atoms of the reactants combine to form the product, is inherently less wasteful. nih.gov In contrast, substitution and elimination reactions, which are common in classical organic synthesis, often have poor atom economy because they generate stoichiometric by-products that become waste. nih.gov

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a type of substitution reaction. In this process, 4-iodophenol is deprotonated by a base to form a phenoxide, which then displaces a halide from 1-bromo-2-butoxyethane (or a similar electrophile).

Reaction Scheme: 4-Iodophenol + 1-Bromo-2-butoxyethane + Base → this compound + Salt By-product + Water

While this reaction can be high-yielding, its atom economy is inherently limited by the formation of a salt by-product (e.g., sodium bromide if sodium hydroxide is the base). For every kilogram of the desired product, a significant amount of waste is generated. nih.gov The BHC Company's synthesis of ibuprofen (B1674241) is a classic example of how redesigning a synthesis can dramatically improve atom economy from 40% to 77% (or 100% with by-product recycling), significantly reducing waste. youtube.comwiley-vch.de

Efforts to improve the green profile of aryl ether synthesis focus on using catalytic methods that regenerate the active species, thereby minimizing waste, and choosing reagents that lead to less wasteful by-products. rsc.org Minimizing waste is not just environmentally responsible but also economically advantageous, reducing the costs associated with waste disposal. rsc.org

Table 2: Atom Economy Calculation for a Hypothetical Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Product / By-product | Molecular Weight ( g/mol ) |

| 4-Iodophenol | 220.01 | This compound (Desired Product) | 334.19 |

| 1-Bromo-2-butoxyethane | 181.07 | Sodium Bromide | 102.89 |

| Sodium Hydroxide | 39.99 | Water | 18.02 |

| Total Reactant Mass | 441.07 | Total By-product Mass | 120.91 |

| Atom Economy | 75.77% |

This interactive table demonstrates the calculation of atom economy for a common synthetic route.

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving high selectivity is paramount in organic synthesis to ensure the formation of the correct product and avoid difficult and costly purification steps. In the synthesis of this compound, both chemoselectivity and regioselectivity are critical.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The primary synthesis of this target molecule involves an etherification reaction. A key challenge is to ensure the reaction occurs at the intended functional group. For example, in the Williamson ether synthesis starting from 4-iodophenol and an alkyl halide, the reaction must selectively occur at the phenolic oxygen atom. The conditions are generally mild enough not to affect the carbon-iodine bond, which could potentially undergo side reactions under harsher, metal-catalyzed conditions. union.edu

Regioselectivity concerns the specific position or region where a reaction occurs. The synthesis of this compound requires the butoxyethoxy group to be attached to the oxygen atom, which is para (at position 4) to the iodine atom. This is achieved by selecting a starting material where the iodine and the hydroxyl group are already in the correct 1,4-relationship, namely 4-iodophenol.

The directing effects of substituents on the benzene ring are fundamental to controlling regioselectivity. In 4-iodophenol, the hydroxyl (-OH) group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution, while iodine is a deactivating, ortho, para-director. jeeadv.ac.in However, in the context of ether synthesis, the reaction is not an electrophilic attack on the ring itself but a nucleophilic attack by the phenoxide ion. The regiochemistry is therefore locked in by the choice of the starting material, 4-iodophenol, ensuring the formation of the desired 1,4-disubstituted product.

Alternative synthetic routes, such as those starting from di-substituted benzenes or involving the introduction of the iodine atom at a later stage, would require careful control of reaction conditions to ensure the desired regioselectivity and avoid the formation of ortho or meta isomers. umich.edursc.org

Mechanistic Investigations of Reactions Involving 1 2 Butoxyethoxy 4 Iodobenzene

Oxidative Addition Mechanisms of Aryl Iodides in Catalytic Cycles

Oxidative addition is a fundamental step in many transition-metal-catalyzed cross-coupling reactions. wikipedia.orgslideshare.net In this process, a metal center with a low oxidation state inserts into a carbon-halogen bond, leading to an increase in both its oxidation state and coordination number. wikipedia.orgslideshare.net For aryl iodides such as 1-(2-butoxyethoxy)-4-iodobenzene, this step is often crucial for initiating the catalytic cycle. ucla.edu

Nickel(I)-Mediated Oxidative Addition Pathways and Kinetic Studies

In recent years, Ni(I) species have been frequently proposed as key intermediates in various nickel-catalyzed reactions. ucla.edu Detailed mechanistic studies on the oxidative addition of aryl iodides to Ni(I) complexes have provided significant insights. ucla.edu Electrochemical techniques have been employed to measure the rates of oxidative addition for a diverse set of aryl iodides. ucla.edu These studies have revealed that the oxidative addition of aryl iodides to Ni(I) can proceed through different pathways, including a three-center concerted mechanism or a halogen-atom abstraction pathway, depending on the supporting ligands. ucla.edu

Kinetic profiling has shown that the reaction between a Ni(I) complex and an aryl iodide is often first-order with respect to both reactants. rsc.org The rate of oxidative addition is influenced by both electronic and steric factors of the aryl iodide. ucla.edu For instance, electron-rich aryl iodides generally react faster in oxidative addition reactions with certain metal centers. nih.gov

Role of Ligands and Substituents on Reaction Kinetics and Mechanism

The nature of the ligands coordinated to the metal center plays a critical role in the kinetics and mechanism of oxidative addition. ucla.edu For Ni(I) complexes, ligands such as bipyridine, phenanthroline, and terpyridine have been studied. ucla.edu It has been observed that more electron-donating ligands can increase the electron density at the nickel center, which can, in turn, affect the rate of oxidative addition. ucla.edu Specifically, bidentate ligands like bipyridine were found to support a more electron-rich Ni center, leading to faster oxidative addition rates compared to tridentate ligands like terpyridine. ucla.edu

Substituents on the aryl iodide also have a profound impact on the reaction. Electron-withdrawing groups on the aromatic ring can make the aryl iodide more susceptible to oxidative addition by lowering the energy of the C-I bond's σ* orbital. Conversely, electron-donating groups can increase the electron density on the aromatic ring, which can either accelerate or decelerate the reaction depending on the specific mechanism and metal center involved. nih.gov For example, in some systems, electron-poor aryl bromides react faster than electron-rich ones, a trend often seen with group 10 transition metals. nih.gov

Nucleophilic Aromatic Substitution Pathways of Aryl Iodides

Nucleophilic aromatic substitution (SNA_r) is another important reaction pathway for aryl halides. This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. For aryl iodides, the iodine atom serves as the leaving group. The reaction generally proceeds through a two-step mechanism involving the formation of a Meisenheimer complex as a key intermediate. rsc.org

The reactivity of aryl iodides in SNA_r reactions is influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. While this compound itself lacks strong electron-withdrawing groups, the ether functionality can have a modest electronic influence. Studies on related systems have shown that nucleophilic aromatic ipso-substitution can occur between halobenzene radical cations and nucleophilic analytes. nih.gov The efficiency of this reaction is highest with chloro-, bromo-, and iodobenzenes. nih.gov

Electron Transfer Mechanisms in Reactions of Aromatic Iodine Compounds

Electron transfer (ET) is a fundamental process in many chemical and biological reactions. nih.govresearchgate.net In the context of aromatic iodine compounds, ET mechanisms can be involved in various transformations. These reactions can proceed through either inner-sphere or outer-sphere mechanisms. researchgate.netsapub.org

Single electron transfer (SET) from a substrate to a hypervalent iodine reagent, such as o-iodoxybenzoic acid (IBX), has been proposed to initiate certain oxidation reactions. baranlab.org This SET process forms a radical cation, which then undergoes further reactions. baranlab.org While direct mechanistic studies on this compound in this context are not widely reported, the general principles of ET in aromatic iodine compounds are applicable. The formation of a radical anion of the aryl halide has been suggested in the oxidative addition of aryl halides to [Ni(PEt₃)₃], supported by a positive slope in a Hammett plot, indicating a buildup of negative charge in the transition state. rsc.org

Mechanistic Aspects of Iodonium Salt Formation and Reactivity

Diaryliodonium salts are valuable reagents in organic synthesis, acting as efficient electrophilic arylating agents. beilstein-journals.org They are known for their stability and the excellent leaving group ability of the iodobenzene (B50100) moiety. frontiersin.org The formation of diaryliodonium salts often involves the oxidation of an iodoarene in the presence of another arene and a strong acid. beilstein-journals.org For instance, iodobenzene can react with arenes bearing electron-donating substituents in the presence of Oxone and sulfuric acid to produce diaryliodonium salts in high yields. beilstein-journals.org

The reactivity of unsymmetrical diaryliodonium salts in arylation reactions is a subject of significant mechanistic interest. pdx.edu The selectivity of which aryl group is transferred to the nucleophile is governed by electronic and steric effects. pdx.edu In metal-free reactions, nucleophiles typically attack the more electron-deficient aryl ring. frontiersin.org The reaction is believed to proceed through a λ³-iodane intermediate, and the product distribution is under Curtin-Hammett control. pdx.edu

Influence of Ether Functionality on Aromatic Reactivity and Selectivity

The butoxyethoxy group in this compound is an electron-donating group through resonance, which can influence the reactivity and selectivity of the aromatic ring. numberanalytics.com In electrophilic aromatic substitution reactions, this group acts as an ortho-, para-director and activates the ring towards electrophilic attack. numberanalytics.com

In the context of the reactions discussed above, this ether functionality can have several effects:

Oxidative Addition: The electron-donating nature of the ether group can increase the electron density on the aryl iodide, which may affect the rate of oxidative addition depending on the specific metal and ligand system. ucla.edu

Nucleophilic Aromatic Substitution: The electron-donating effect of the ether group would generally disfavor traditional SNA_r reactions by destabilizing the Meisenheimer intermediate.

Iodonium Salt Formation: The activating nature of the ether group would make the aromatic ring of this compound more susceptible to electrophilic attack during the formation of diaryliodonium salts.

The steric bulk of the butoxyethoxy group could also play a role in influencing the approach of reagents to the aromatic ring and the iodine atom, thereby affecting reaction rates and selectivities.

Advanced Spectroscopic and Analytical Characterization of 1 2 Butoxyethoxy 4 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(2-butoxyethoxy)-4-iodobenzene, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Chemical Shift Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the butoxyethoxy side chain.

The aromatic region will display two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating butoxyethoxy group (H-2 and H-6) are expected to be shielded and resonate upfield, while the protons ortho to the electron-withdrawing iodine atom (H-3 and H-5) will be deshielded and resonate downfield. The predicted chemical shifts are approximately in the range of 6.80-7.00 ppm for H-2/H-6 and 7.60-7.80 ppm for H-3/H-5, both appearing as doublets with a typical ortho-coupling constant (J) of 8-9 Hz.

The aliphatic portion of the spectrum will show a series of signals corresponding to the butoxyethoxy chain. The protons of the terminal methyl group (CH₃) of the butyl group are expected to appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) groups of the butyl chain will resonate in the range of 1.3-1.7 ppm. The methylene protons adjacent to the ether oxygens (O-CH₂) will be deshielded and are predicted to appear as triplets in the range of 3.5-4.2 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-3, H-5 | 7.67 | Doublet | ~8.5 |

| Aromatic H-2, H-6 | 6.85 | Doublet | ~8.5 |

| Ar-O-CH ₂ | 4.15 | Triplet | ~5.0 |

| O-CH ₂-CH₂-O | 3.80 | Triplet | ~5.0 |

| O-CH ₂-(CH₂)₂-CH₃ | 3.55 | Triplet | ~6.5 |

| O-CH₂-CH ₂-CH₂-CH₃ | 1.65 | Multiplet | |

| O-(CH₂)₂-CH ₂-CH₃ | 1.40 | Multiplet | |

| O-(CH₂)₃-CH ₃ | 0.95 | Triplet | ~7.3 |

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by revealing the number of unique carbon environments and their chemical shifts.

The aromatic region is expected to show four distinct signals. The carbon atom bonded to the iodine (C-4) will be significantly shielded due to the heavy atom effect and is predicted to resonate at approximately 83 ppm. The carbon atom attached to the butoxyethoxy group (C-1) will be deshielded and is expected to appear around 159 ppm. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) are predicted to have chemical shifts in the range of 115-140 ppm.

The aliphatic carbons of the butoxyethoxy chain will resonate in the upfield region of the spectrum, typically between 13 and 72 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Ar-O) | 159.2 |

| C-3, C-5 (Ar-CH) | 138.5 |

| C-2, C-6 (Ar-CH) | 115.1 |

| C-4 (Ar-I) | 83.0 |

| Ar-O-C H₂ | 69.8 |

| O-C H₂-CH₂-O | 69.5 |

| O-C H₂-(CH₂)₂-CH₃ | 71.0 |

| O-CH₂-C H₂-CH₂-CH₃ | 31.7 |

| O-(CH₂)₂-C H₂-CH₃ | 19.3 |

| O-(CH₂)₃-C H₃ | 13.9 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Confirmation

To unequivocally confirm the structural assignment of this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic doublets and confirm the connectivity within the butoxyethoxy side chain, showing correlations between the adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the butoxyethoxy side chain and the aromatic ring. For instance, a correlation would be expected between the protons of the Ar-O-CH₂ group and the C-1 of the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the aromatic ring, the ether linkages, the C-I bond, and the aliphatic chain.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O stretching of the aryl ether and the aliphatic ether linkages would give rise to strong absorptions in the 1250-1000 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. The aliphatic C-H stretching vibrations of the butoxy group will be observed in the 2960-2850 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1580, 1480 | C=C Stretch | Aromatic Ring |

| 1245 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1120 | Asymmetric C-O-C Stretch | Aliphatic Ether |

| 1040 | Symmetric C-O-C Stretch | Ether |

| 820 | C-H Out-of-plane Bend | 1,4-Disubstituted Benzene |

| ~530 | C-I Stretch | Iodo-aromatic |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₂H₁₇IO₂), the molecular weight is 336.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 336. The isotopic pattern of this peak would show a small [M+1]⁺ peak due to the natural abundance of ¹³C. The fragmentation pattern would likely involve cleavage of the ether linkages and the loss of the iodine atom. Key expected fragments would include:

Loss of the butyl group: [M - C₄H₉]⁺ at m/z 279.

Loss of the butoxy group: [M - OC₄H₉]⁺ at m/z 263.

Loss of the entire butoxyethoxy side chain: [M - C₆H₁₃O₂]⁺ leading to the iodobenzene (B50100) cation at m/z 204.

Cleavage of the C-I bond: [M - I]⁺ at m/z 209.

Iodine cation: [I]⁺ at m/z 127.

Phenyl cation: [C₆H₅]⁺ at m/z 77, arising from further fragmentation.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 336 | [C₁₂H₁₇IO₂]⁺ (Molecular Ion) |

| 279 | [C₈H₈IO₂]⁺ |

| 263 | [C₈H₈IO]⁺ |

| 209 | [C₁₂H₁₇O₂]⁺ |

| 204 | [C₆H₄I]⁺ |

| 127 | [I]⁺ |

| 77 | [C₆H₅]⁺ |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the iodinated benzene ring. The butoxyethoxy group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

The UV-Vis spectrum is expected to show characteristic π → π* transitions of the aromatic system. Typically, two main absorption bands are observed for substituted benzenes. For this compound, these are predicted to be in the regions of 200-240 nm and 250-290 nm.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the presence of the heavy iodine atom can lead to significant quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, this compound is expected to exhibit weak fluorescence, if any. A detailed study would be required to determine its specific emission wavelength and quantum yield.

X-ray Crystallography for Solid-State Structural Determination (if crystalline)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

For this compound, obtaining a single-crystal X-ray structure would offer significant insights. The molecule possesses several key features of structural interest: the aromatic iodophenyl group and the flexible butoxyethoxy side chain. Analysis would reveal the exact conformation of the ether chain in the solid state and detail the intermolecular forces governing the crystal packing. Of particular interest would be potential halogen bonding, where the electrophilic region of the iodine atom interacts with a nucleophilic atom on an adjacent molecule, and van der Waals forces involving the alkyl chain and aromatic ring.

However, the physical state of this compound at ambient conditions is described as a colorless to pale yellow liquid, which suggests it is either a supercooled liquid or a solid with a very low melting point. This property presents a significant challenge for single-crystal X-ray diffraction, which requires a stable, well-ordered crystal. Growing a suitable crystal would likely necessitate specialized low-temperature crystallization techniques. As of now, a definitive crystal structure for this specific compound does not appear to be available in public crystallographic databases.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification. ijarsct.co.in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for such analyses. advancechemjournal.comlibretexts.org HPLC is particularly advantageous for compounds that may not be sufficiently volatile or thermally stable, while GC is ideal for analyzing volatile substances. advancechemjournal.comlibretexts.org

Optimization of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Parameters for Aryl Ether Iodides

The successful analysis of aryl ether iodides like this compound hinges on the careful optimization of chromatographic parameters to achieve high resolution, good peak shape, and appropriate retention times.

Gas Chromatography (GC) Optimization: For GC analysis, key variables include the choice of capillary column, carrier gas flow rate, and the temperature program of the oven. libretexts.org A non-polar or semi-polar stationary phase, such as a 5% phenyl-polysiloxane, is often a suitable starting point for screening unknown samples of this type. chromatographyonline.com The oven temperature program typically starts at a low temperature to resolve volatile impurities and then ramps up to elute the higher-boiling target compound. The injector temperature must be high enough to ensure complete volatilization without causing thermal degradation. For detection, a Flame Ionization Detector (FID) offers general-purpose utility, while an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds like aryl iodides. chromatographyonline.com

A study on the analysis of other iodinated aromatic compounds provides a relevant example of typical GC parameters that could be adapted for this compound. nih.gov

Table 1: Example GC Parameters for Analysis of Iodinated Aromatic Compounds

| Parameter | Example Setting | Reference |

|---|---|---|

| GC System | GC-MS with Electron Ionization (EI) | nih.gov |

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) | nih.gov |

| Carrier Gas | Helium | libretexts.org |

| Linear Velocity | 35 cm/s | nih.gov |

| Injection Mode | Splitless (1 min sampling time) | nih.gov |

| Injector Temperature | 270 °C | nih.gov |

| Oven Program | Start at 40 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 1 min) | nih.gov |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | chromatographyonline.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Optimization: Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like this compound. advancechemjournal.com Optimization involves selecting an appropriate column (e.g., C8 or C18), mobile phase composition, and detector wavelength. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to separate components with a wide range of polarities. The UV detector wavelength should be set to a value where the analyte exhibits strong absorbance, typically near the λmax of the iodophenyl chromophore.

Table 2: Typical Starting Parameters for HPLC Method Development for Aryl Ethers

| Parameter | Example Setting | Reference |

|---|---|---|

| HPLC System | Reversed-Phase HPLC with UV-Vis Detector | advancechemjournal.com |

| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) | advancechemjournal.com |

| Mobile Phase A | Water | nih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.gov |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) | advancechemjournal.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | nih.gov |

| Detection | UV at ~230-240 nm | nih.gov |

Computational and Theoretical Chemistry Studies on 1 2 Butoxyethoxy 4 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the physicochemical properties of molecules. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wave function. For 1-(2-Butoxyethoxy)-4-iodobenzene, DFT would be employed to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results for molecular properties. For a molecule like this compound, ab initio calculations would be valuable for obtaining precise values for electronic energies, dipole moments, and polarizability. While computationally more demanding than DFT, these methods serve as a benchmark for validating the results obtained from other computational approaches.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and kinetic stability of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap Analysis for Reactivity Prediction

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzene (B50100) ring, while the LUMO would also be associated with the aromatic system. The butoxyethoxy group, being an electron-donating group, would influence the energy levels of these frontier orbitals. A quantitative analysis of the HOMO-LUMO gap through computational calculations would provide a measure of its kinetic stability and susceptibility to electrophilic and nucleophilic attack.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | The electron-rich iodobenzene ring and the oxygen atoms of the butoxyethoxy group would contribute significantly to the HOMO, influencing its electron-donating capabilities in reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | The LUMO is likely to be centered on the aromatic ring, and its energy level will be a key factor in reactions involving nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. The substituents on the benzene (B151609) ring will modulate this gap. |

Orbital Interaction Analysis in Reaction Pathways

FMO theory is also instrumental in analyzing the orbital interactions that govern the course of chemical reactions. By examining the symmetry and energy alignment of the frontier orbitals of reacting species, it is possible to predict the feasibility and stereochemical outcome of a reaction. For instance, in a potential reaction involving this compound, such as a Suzuki or Heck coupling at the iodo-position, analyzing the interaction between the HOMO of the nucleophile and the LUMO of the iodobenzene derivative would provide insight into the reaction mechanism and the factors controlling its efficiency.

Molecular Dynamics Simulations for Conformation and Intermolecular Interactions

While quantum chemical calculations provide detailed information about individual molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules. An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their movements.

This approach would be particularly useful for understanding the conformational flexibility of the butoxyethoxy chain and how it influences the molecule's packing in a condensed phase or its interaction with a solvent. By simulating a system containing multiple molecules of this compound, one could also investigate intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the iodine atom, which would govern its bulk properties like melting point and boiling point.

Based on the information available, no specific computational and theoretical chemistry studies focusing solely on the compound “this compound” were found. The existing literature broadly covers computational methodologies for predicting reaction mechanisms and spectroscopic parameters for organic molecules in general, but does not provide specific data or detailed research findings for this particular compound.

Therefore, it is not possible to provide a detailed article with specific data tables and research findings for "this compound" as requested in the outline. Any attempt to generate such content would be speculative and not based on published scientific data.

Synthetic Utility and Derivatization Strategies of 1 2 Butoxyethoxy 4 Iodobenzene

The synthetic versatility of 1-(2-butoxyethoxy)-4-iodobenzene stems from the reactivity of its aryl-iodide bond and the potential for modification of its ether side chain. This section explores its applications in catalysis, organometallic chemistry, and materials science.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research will likely focus on creating novel and sustainable routes to 1-(2-butoxyethoxy)-4-iodobenzene and its derivatives.

Key areas of interest include:

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could involve investigating solid-phase synthesis or reactions in aqueous media. researchgate.net

Catalyst Development: Designing new catalysts, potentially based on earth-abundant metals or even metal-free systems, for the synthesis of diaryl ethers. pdx.edujsynthchem.comjsynthchem.com This would be a significant advancement over traditional methods that often rely on expensive and toxic heavy metals. pdx.edu

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel, which would improve efficiency and reduce waste. A potential route could involve a Diels-Alder reaction followed by an oxidation/iodination sequence to construct the iodobenzene (B50100) core in a highly convergent manner. nih.gov

Exploration of Unconventional Reactivity Profiles

The iodine atom in this compound is a versatile functional group that can participate in a wide range of chemical transformations. Future research will aim to uncover and harness unconventional reactivity profiles of this compound.

Potential areas for exploration include:

Hypervalent Iodine Chemistry: Utilizing the iodine atom to form hypervalent iodine reagents, which are powerful oxidizing agents and can facilitate a variety of unique chemical transformations.

Photoredox Catalysis: Investigating the use of this compound in photoredox-catalyzed reactions, where visible light is used to drive chemical transformations. This could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

C-H Activation: Exploring the direct functionalization of C-H bonds in the butoxyethoxy chain or the aromatic ring, which would provide a more atom-economical approach to creating complex molecules.

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages in terms of safety, efficiency, and scalability. syrris.comresearchgate.netnih.gov The integration of the synthesis and modification of this compound with flow chemistry and automation is a promising future direction.

This integration could lead to:

Safer and More Efficient Production: Flow chemistry allows for better control over reaction parameters such as temperature and pressure, which can lead to cleaner reactions and higher yields. syrris.comasymchem.com It also minimizes the handling of hazardous reagents and intermediates. syrris.comnih.gov

High-Throughput Screening: Automated flow chemistry systems can be used to rapidly screen a large number of reaction conditions or to synthesize a library of derivatives for biological or materials science applications. syrris.comvapourtec.com

Telescoped Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps, eliminating the need for tedious workup and purification procedures between steps. acs.orgmdpi.com

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Advanced computational modeling will play a crucial role in guiding future research on this compound.

Specific applications of computational modeling include:

Reaction Mechanism Elucidation: Using quantum mechanical calculations to study the detailed mechanisms of reactions involving this compound, which can help in optimizing reaction conditions and designing new catalysts.

Predicting Electronic and Photophysical Properties: Computational methods can be used to predict the electronic and photophysical properties of new materials derived from this compound, accelerating the discovery of new applications. researchgate.netnih.gov Studies have shown that the electronic properties of halogenated benzenes are influenced by factors like the ionization potential and polarizability of the halogen substituent. researchgate.net

Virtual Screening: Employing computational docking and other virtual screening techniques to identify potential biological targets or to design new materials with desired properties.

Discovery of New Applications in Materials Science and Photophysics

The unique combination of a flexible side chain and a heavy iodine atom suggests that this compound and its derivatives could have interesting properties for applications in materials science and photophysics.

Future research could focus on:

Organic Electronics: Investigating the use of this compound as a building block for organic semiconductors, where the iodine atom could influence molecular packing and electronic properties. nih.govacs.org The substitution of halogens in organic compounds is known to significantly affect their electronic structure and optical properties. nih.gov

Luminescent Materials: Exploring the potential of derivatives of this compound as emitters in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. The heavy atom effect of iodine could promote intersystem crossing and lead to interesting phosphorescent properties.

Liquid Crystals: Studying the liquid crystalline behavior of derivatives of this compound, where the flexible butoxyethoxy chain could induce mesophase formation.

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR confirm the ether linkage (δ ~3.5–4.5 ppm for -OCH₂CH₂O-) and aromatic protons (δ ~6.8–7.5 ppm). The iodine atom induces deshielding in adjacent carbons .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₆IO₂: 335.0121) .

- GC/MS : Monitors purity, with retention times calibrated against standards.

- X-ray Crystallography : Resolves halogen-bonding interactions involving iodine, if crystallized .

How does the iodine substituent influence reactivity in cross-coupling reactions?

Advanced Research Question

The iodine atom enables transition-metal-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling with aryl boronic acids .

- Solvent Effects : DMF or THF at 80–100°C enhances reaction rates.

- Side Reactions : Competing elimination or dehalogenation under harsh conditions.

Example: Coupling with phenylboronic acid yields biaryl ether derivatives, useful in materials science .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Question

Discrepancies in yields (e.g., 59% in TLC purification vs. 86% in copper-mediated methods ) arise from:

- Base Strength : K₂CO₃ vs. stronger bases (e.g., NaH).

- Catalytic Systems : Copper powder with hydroquinone accelerates aryl-iodine bond formation but may introduce side products .

Resolution : Optimize via Design of Experiments (DoE) to balance temperature, catalyst loading, and solvent polarity.

How does this compound function as a halogen-bond donor in supramolecular chemistry?

Advanced Research Question

The iodine σ-hole participates in halogen bonding with electron-rich species (e.g., pyridines). Applications:

- Cocrystal Engineering : Forms stable cocrystals with 4-phenylpyridine, validated by X-ray diffraction (bond length: ~3.0 Å) .

- Material Design : Enhances conductivity in organic semiconductors by aligning molecular frameworks.

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential iodine vapor release.

- Waste Disposal : Collect in halogenated waste containers; incineration recommended .

How can computational methods predict the compound’s reactivity in novel reactions?

Advanced Research Question

- DFT Calculations : Model σ-hole strength (VS,max) to predict halogen-bonding efficacy .

- MD Simulations : Study solvation effects in polar vs. nonpolar solvents.

- Reactivity Descriptors : Fukui indices identify electrophilic sites for functionalization.

What role does this compound play in pharmaceutical intermediate synthesis?

Advanced Research Question

- Drug Design : Serves as a precursor for iodine-radiolabeled tracers (e.g., PET imaging agents).

- Bioconjugation : The ether linkage allows attachment to biomolecules via click chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.